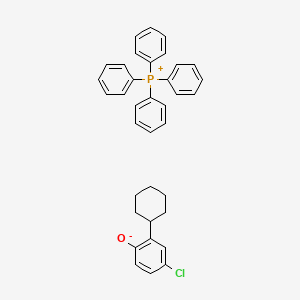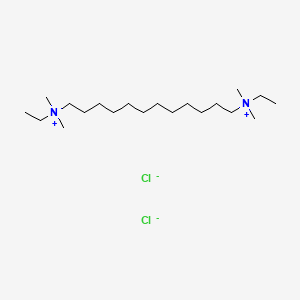
4-Chloro-6-tetradecyl-m-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-tetradecyl-m-cresol is an organic compound with the chemical formula C21H35ClO. It is a chlorinated phenol derivative, known for its antimicrobial properties. This compound is used in various applications, including as a preservative and disinfectant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-tetradecyl-m-cresol typically involves the chlorination of 6-tetradecyl-m-cresol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The raw materials are mixed in reactors, and the reaction is monitored to achieve the desired yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
4-Chloro-6-tetradecyl-m-cresol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted phenols.
科学的研究の応用
4-Chloro-6-tetradecyl-m-cresol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial formulations and as a disinfectant in medical settings.
Industry: Utilized in the formulation of disinfectants, preservatives, and antiseptics.
作用機序
The antimicrobial action of 4-Chloro-6-tetradecyl-m-cresol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.
Chloroxylenol: Another chlorinated phenol with broad-spectrum antimicrobial activity.
Uniqueness
4-Chloro-6-tetradecyl-m-cresol is unique due to its long alkyl chain, which enhances its lipophilicity and membrane-disrupting capabilities. This structural feature makes it more effective in certain applications compared to its shorter-chain analogs.
特性
CAS番号 |
31522-07-3 |
|---|---|
分子式 |
C21H35ClO |
分子量 |
339.0 g/mol |
IUPAC名 |
4-chloro-5-methyl-2-tetradecylphenol |
InChI |
InChI=1S/C21H35ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17-20(22)18(2)16-21(19)23/h16-17,23H,3-15H2,1-2H3 |
InChIキー |
CUNQNPBLNXQQNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)






